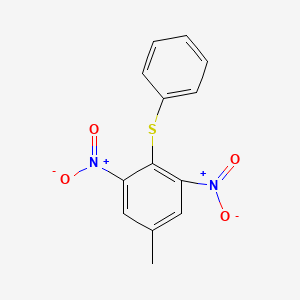
5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene
Beschreibung
5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene: is an organic compound with the molecular formula C13H10N2O4S and a molecular weight of 290.29 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methyl group, two nitro groups, and a phenylsulfanyl group. It is known for its applications in various fields of scientific research and industry.
Eigenschaften
CAS-Nummer |
5465-69-0 |
|---|---|
Molekularformel |
C13H10N2O4S |
Molekulargewicht |
290.30 g/mol |
IUPAC-Name |
5-methyl-1,3-dinitro-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S/c1-9-7-11(14(16)17)13(12(8-9)15(18)19)20-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
BBBZZEQWIYJQIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])SC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene typically involves the nitration of a precursor compound, such as 5-Methyl-2-(phenylsulfanyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other aromatic compounds .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine: Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including stabilizers, plasticizers, and polymer additives .
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The phenylsulfanyl group can also participate in binding interactions with proteins and other biomolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
2,6-Dinitrotoluene: Similar in structure but lacks the phenylsulfanyl group.
2-Methyl-1,3-dinitrobenzene: Similar in structure but lacks the phenylsulfanyl group.
2,4-Dinitrophenylsulfanylbenzene: Similar in structure but has different positions of nitro groups.
Uniqueness: 5-Methyl-1,3-dinitro-2-(phenylsulfanyl)benzene is unique due to the presence of both nitro and phenylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


